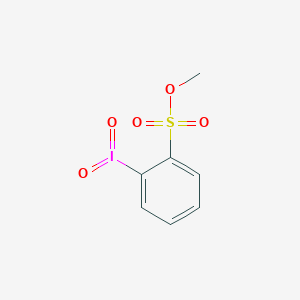

Methyl 2-iodylbenzene-1-sulfonate

Description

Methyl 2-iodylbenzene-1-sulfonate is an aromatic compound featuring a benzene ring substituted with a sulfonate ester group at position 1 and an iodyl (IO₂⁻) group at position 2. The methyl ester moiety in the sulfonate group distinguishes it from ionic sulfonate salts. The sulfonate ester functionality may confer stability against hydrolysis compared to carboxylic esters, a property common to such compounds .

Properties

CAS No. |

850078-97-6 |

|---|---|

Molecular Formula |

C7H7IO5S |

Molecular Weight |

330.10 g/mol |

IUPAC Name |

methyl 2-iodylbenzenesulfonate |

InChI |

InChI=1S/C7H7IO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |

InChI Key |

DCXKILJQEUZJKB-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1I(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodylbenzene-1-sulfonate typically involves the iodination of methyl benzenesulfonate followed by oxidation. One common method includes the reaction of methyl benzenesulfonate with iodine monochloride (ICl) in the presence of a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{I} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{IO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of methyl 2-iodylbenzene-1-sulfonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Oxidation: The iodyl group can participate in oxidation reactions, converting substrates to their oxidized forms.

Reduction: The compound can be reduced to form methyl 2-iodobenzene-1-sulfonate.

Substitution: Electrophilic aromatic substitution reactions can occur, where the iodyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of methyl 2-iodobenzene-1-sulfonate.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 2-iodylbenzene-1-sulfonate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing iodyl groups into aromatic compounds.

Biology: Investigated for its potential as a labeling agent in biochemical assays.

Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-iodylbenzene-1-sulfonate involves the reactivity of the iodyl group. The iodyl group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This reactivity is mediated through the formation of reactive intermediates, such as iodyl radicals, which interact with molecular targets to exert their effects.

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural and Functional Differences :

- Methyl 2-iodylbenzene-1-sulfonate is a covalent sulfonate ester, whereas Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8) is an ionic sulfonate salt. The latter’s sodium counterion enhances water solubility, making it suitable for industrial applications like surfactants or polymerization aids .

- Reactivity : The ionic nature of Sodium 2-methylprop-2-ene-1-sulphonate facilitates rapid dissolution in polar solvents, while the methyl ester in Methyl 2-iodylbenzene-1-sulfonate likely improves solubility in organic media. The iodyl group in the latter may act as an oxidizing agent, a feature absent in the sodium sulfonate.

Methyl Esters of Carboxylic Acids

Functional Group Stability :

- Methyl esters like methyl salicylate (Table 3 in ) and sandaracopimaric acid methyl ester (Figure 2 in ) hydrolyze more readily under acidic or basic conditions compared to sulfonate esters. Sulfonate esters, such as Methyl 2-iodylbenzene-1-sulfonate, exhibit greater hydrolytic stability due to the stronger sulfur-oxygen bonds .

Aromatic Sulfonates

Comparison with Dehydroabietic Acid Methyl Ester :

- While dehydroabietic acid methyl ester (Figure 2 in ) is a diterpene derivative with a carboxylic ester, Methyl 2-iodylbenzene-1-sulfonate’s sulfonate ester and iodyl groups create distinct electronic effects. The electron-withdrawing sulfonate and iodyl groups may activate the benzene ring for electrophilic substitution, unlike the electron-donating groups in diterpene esters.

Data Tables

Table 1: Key Properties of Methyl 2-Iodylbenzene-1-Sulfonate and Analogues

*Inferred based on sulfonate ester behavior.

Table 2: Hydrolytic Stability Comparison

| Compound Type | Hydrolysis Rate (Relative) | Conditions |

|---|---|---|

| Carboxylic methyl esters | High | Acidic/alkaline |

| Sulfonate esters | Low | Neutral/alkaline |

Research Findings and Gaps

- The iodyl group in Methyl 2-iodylbenzene-1-sulfonate is understudied in the provided evidence, though analogous oxidizing agents are known in hypervalent iodine chemistry.

- Sodium sulfonates (e.g., ) highlight the impact of counterions on solubility and reactivity, suggesting that Methyl 2-iodylbenzene-1-sulfonate’s methyl group enhances lipophilicity for organic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.